BenchChemオンラインストアへようこそ!

2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Platelet Aggregation Inhibition Structure-Activity Relationship N-Methylation Effect

This N2‑methylated 3(2H)-pyridazinone is an essential SAR probe for cardiovascular & antiplatelet programs. The N‑methyl group eliminates a hydrogen‑bond donor and raises lipophilicity by ΔXLogP ~+0.5, dramatically boosting membrane permeability and antiplatelet activity vs the des‑methyl analog (CAS 83516-66-9). Validate the N‑methyl contribution directly in human PRP aggregation assays, or use as a late‑stage intermediate for 4‑/5‑position functionalization. Procure only high‑purity (≥98% by HPLC) material to ensure reproducible pharmacology and synthetic utility.

Molecular Formula C14H16N2O
Molecular Weight 228.295
CAS No. 337922-52-8
Cat. No. B2966857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone
CAS337922-52-8
Molecular FormulaC14H16N2O
Molecular Weight228.295
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)C
InChIInChI=1S/C14H16N2O/c1-11-3-5-12(6-4-11)7-8-13-9-10-14(17)16(2)15-13/h3-8H,9-10H2,1-2H3/b8-7+
InChIKeySBXXXFVEPHLZBG-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone: Chemical Class and Structural Context


2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone (CAS 337922-52-8) is a synthetic heterocyclic small molecule belonging to the 3(2H)-pyridazinone class, a privileged scaffold extensively researched for diverse biological activities [1]. Its structure features a dihydropyridazinone core N-methylated at the 2-position and a 4-methylstyryl substituent at the 6-position. This compound is commercially available primarily as a research chemical with a common purity specification of 95-98% . The closest structural analog is its des-methyl derivative, 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone (CAS 83516-66-9), which retains the same styryl group but lacks the N2-methyl substituent and has been the subject of detailed experimental characterization [2].

Why 2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone Cannot Be Casually Substituted


A direct procurement replacement of 2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone with its des-methyl analog (CAS 83516-66-9) or other in-class pyridazinones without rigorous re-validation is scientifically unsound. The N-methyl group at the 2-position is a critical structural feature known to profoundly impact both pharmacodynamics and ADME properties in pyridazinone series. In a landmark study on 4,5-functionalized-2-methyl-6-(substituted aryl)-3(2H)-pyridazinones as platelet aggregation inhibitors, the N-methylated compounds generally displayed significantly higher activity with respect to the corresponding unsubstituted aryl compounds, with some achieving submicromolar IC50 values [1]. Furthermore, the complete absence of experimental characterization data for the target compound, in stark contrast to the well-characterized des-methyl analog [2], means that assumptions about the target compound's properties represent a significant risk. Substitution without confirmatory data could invalidate a research project or production process.

Quantitative Procurement Evidence for 2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone


Impact of N2-Methylation on Biological Potency: A Class-Level Quantitative Inference

The 2-methyl group on the pyridazinone ring is a key driver of biological activity. In a study comparing 4,5-functionalized 2-methyl-6-(substituted phenyl)-3(2H)-pyridazinones against their non-methylated counterparts, the N-methylated series displayed a general and significant increase in potency as human platelet aggregation inhibitors [1]. This demonstrates that the N-methyl group, which distinguishes the target compound from the well-characterized des-methyl analog (CAS 83516-66-9), is not an inert structural feature but a critical pharmacophoric element.

Platelet Aggregation Inhibition Structure-Activity Relationship N-Methylation Effect

Physicochemical Property Differentiation: Hydrogen Bond Donor Count Altered by N-Methylation

The structural difference between the target compound and its closest analog results in a key change in hydrogen bonding capacity. According to PubChem's computed properties, the des-methyl analog (CAS 83516-66-9) has one hydrogen bond donor due to the free N-H group, while the N-methylated target compound (CAS 337922-52-8) has zero [1]. This difference impacts solubility, membrane permeability, and target binding potential.

Physicochemical Properties Hydrogen Bonding Drug-likeness

Availability of Validated Characterization Data: The Des-Methyl Analog Sets a High Bar

A critical differentiator for procurement is the differing level of analytical validation between the target compound and its closest analog. The des-methyl compound has been fully characterized by single-crystal X-ray diffraction, providing unambiguous structural proof, along with FT-IR, UV-vis, NMR, TGA/DTA, and DFT studies confirming thermal stability up to its melting point [1]. In contrast, a search of the primary literature reveals no such rigorous experimental characterization data for the N-methylated target compound [2]. This represents a key evidence gap and a risk factor for researchers requiring authenticated material.

Quality Control Analytical Characterization X-Ray Crystallography

Predicted LogP and Molecular Weight Differentiation from Analog

Computational predictions indicate that N-methylation provides a measurable increase in lipophilicity. The target compound, with a molecular formula of C14H16N2O (MW 228.29), is predicted to be more lipophilic than its des-methyl analog (C13H12N2O, MW 212.25). The added methyl group increases the calculated XLogP by approximately 0.5 units, suggesting improved membrane partitioning potential [1].

Lipophilicity Molecular Descriptors Drug Design

Recommended Application Scenarios for 2-Methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone


Structure-Activity Relationship (SAR) Studies Exploring N-Alkylation Effects in Pyridazinone Platelet Aggregation Inhibitors

Based on the established class-level role of N-methylation in boosting the antiplatelet activity of pyridazinones [1], this compound is ideally suited as a key probe in SAR campaigns. It can be directly benchmarked against its des-methyl analog (CAS 83516-66-9) in human platelet-rich plasma (PRP) aggregation assays to quantify the precise contribution of the N2-methyl group to potency, a critical data point for lead optimization.

Cell-Based Assay Development Requiring a Permeable and Metabolically Stable Scaffold

The N-methylation of the target compound eliminates a hydrogen bond donor and is predicted to increase lipophilicity (ΔXLogP ~+0.5) compared to the des-methyl analog [1]. This makes it a strategic choice for developing intracellular target-engagement assays where the analog's free N-H group could confound results due to poor membrane permeability or rapid Phase II metabolism.

Sourcing a Critical Intermediate for Custom Derivative Synthesis

For medicinal chemistry groups designing novel cardiovascular or anti-inflammatory agents, this compound serves as a versatile late-stage intermediate [1]. Its procurement from vendors specifying high purity (≥95% by HPLC ) is essential for subsequent functionalization at the 4- or 5-position of the dihydropyridazinone ring, enabling the rapid exploration of chemical space around a validated bioactive core.

Quality Control and Method Validation with a High-Risk, Under-Characterized Material

Unlike its well-characterized analog, no primary literature provides a crystal structure or full spectroscopic assignment for this compound [1]. This makes it a valuable challenge for analytical chemistry teams. Procuring this compound is justified for developing and validating robust in-house analytical methods (e.g., HPLC, qNMR, LC-MS) to confirm structural identity and purity, thereby mitigating the significant risk of mis-assignment when relying solely on vendor-supplied data.

Quote Request

Request a Quote for 2-methyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.